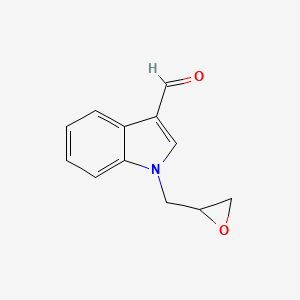
1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde
Cat. No. B8727931
M. Wt: 201.22 g/mol
InChI Key: CWPXSZCBFXTZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07364825B2
Procedure details


Indole-3-carbaldehyde (5 g, 0.034 mol) was dissolved in epichlorohydrin (55 g, available from Aldrich, Milwaukee, Wis.) under mild heating. Potassium hydroxide (KOH, 4.2 g, 0.076 mol) was added to the reaction mixture in three even portions. Additionally, sodium sulphate (Na2SO4, 0.7 g) was added before every addition of KOH into the flask. After stirred for 5 hours at 50° C., the reaction mixture was filtered and epichlorohydrin was removed by vacuum distillation from the filtrate. Then the product was recrystallized from a mixture of acetone and diethyl ether in a volume ratio of 1:1 to form white crystals which were washed with diethyl ether. The yield of the product was 73% (5 g). A 1H-NMR spectrum (100 MHz) of the product in CDCl3 was characterized by the following chemical shifts (δ, ppm): 9.97 (s, 1H, CHO), 8.4-8.2 (m, 1H, 2-HHt), 7.38 (s, 1H, 4-HHt), 7.5-7.2 (m, 3H, 5, 6, 7-HHt), 4.65-4.42(dd, 1H, one of NCH2 protons, (HA), JAX=2.4 Hz, JAB=15.2 Hz), 4.2-3.95 (dd, 1H, another NCH2 proton, (HB), JBX=5.7 Hz,), 3.31 (m, 1H, CHO), 2.83 (t, one of OCH2 protons, (HB), JBX=4.4 Hz,) 2.51-2.4 (dd, 1H, CH2O another proton, (HA), JAX=2.4 Hz, JAB=4.6 Hz). An infrared absorption spectrum of the product was characterized by the following absorption wave numbers (KBr windows, in cm−1): ν (arene C—H) 3098, 3045; ν (CH) 2924, 2805, 2752, 2762; ν (CHO) 1646; ν (C═C in Ar) 1536, 1471, γ(Ar) 750. A mass spectrum of the product was characterized by the following ions (in m/z): 202 (100%, M+1).





Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]=[O:11])=[CH:2]1.[OH-].[K+].S([O-])([O-])(=O)=O.[Na+].[Na+].[CH2:21]([CH:23]1[O:25][CH2:24]1)Cl>>[O:25]1[CH2:24][CH:23]1[CH2:21][N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]=[O:11])=[CH:2]1 |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)C=O
|
|
Name
|
|
|
Quantity
|
55 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)C1CO1
|
Step Two
|
Name
|
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirred for 5 hours at 50° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
epichlorohydrin was removed by vacuum distillation from the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the product was recrystallized from a mixture of acetone and diethyl ether in a volume ratio of 1:1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form white crystals which
|
WASH
|
Type
|
WASH
|
|
Details
|
were washed with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An infrared absorption spectrum of the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was characterized by the following absorption wave numbers (KBr windows, in cm−1)
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1C(CN2C=C(C3=CC=CC=C23)C=O)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
